tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate
Description
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Properties
IUPAC Name |
tert-butyl N-(5-nitro-1H-pyrazol-4-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O4/c1-8(2,3)16-7(13)10-5-4-9-11-6(5)12(14)15/h4H,1-3H3,(H,9,11)(H,10,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFVHEMUFRXPRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(NN=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate typically involves the reaction of 3-nitro-1H-pyrazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 3-amino-1H-pyrazol-4-yl)carbamate.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Hydrolysis: 3-nitro-1H-pyrazole and tert-butyl alcohol.
Scientific Research Applications
Chemistry
In the field of chemistry, tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate serves as a versatile building block for the synthesis of more complex organic molecules. Its functional groups allow for various chemical modifications, making it an essential intermediate in organic synthesis.
Key Reactions:
- Reduction: The nitro group can be reduced to an amino group, which can further participate in reactions leading to diverse derivatives.
- Coupling Reactions: It can undergo coupling reactions to form larger molecular frameworks.
| Reaction Type | Description |
|---|---|
| Reduction | Nitro to amino conversion |
| Coupling | Formation of larger compounds |
Biology and Medicine
In medicinal chemistry, this compound is being investigated for its potential as a pharmacophore in drug design. The ability to reduce the nitro group to an amino group enhances its interaction with biological targets, making it a candidate for developing new therapeutic agents.
Potential Therapeutic Applications:
- Anti-cancer Agents: Compounds derived from this structure may inhibit specific enzymes involved in cancer progression.
- Antimicrobial Activity: Preliminary studies suggest efficacy against various bacterial strains.
Mechanism of Action:
The compound's interactions with molecular targets involve:
- Enzyme Inhibition: Modulating pathways related to oxidative stress and inflammation.
- Receptor Modulation: Engaging in hydrogen bonding with proteins to alter their activity.
| Application Area | Specific Use |
|---|---|
| Cancer Treatment | Enzyme inhibitors |
| Antimicrobial | Potential antimicrobial agents |
Industry
In industrial applications, this compound can be utilized in producing advanced materials such as polymers and coatings. Its reactive functional groups make it suitable for incorporation into various specialty chemicals.
Case Studies
Case Study 1: Synthesis of Derivatives
A study demonstrated the efficient synthesis of various derivatives from this compound through multi-step reactions. The resulting compounds exhibited enhanced biological activity against specific cancer cell lines, showcasing the compound's versatility as a precursor in drug development.
Case Study 2: Antimicrobial Efficacy
Research indicated that derivatives of this compound displayed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. This study highlighted the potential use of these derivatives as novel antimicrobial agents in pharmaceutical applications.
Mechanism of Action
The mechanism of action of tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form an amino group, which can then participate in hydrogen bonding and other interactions with biological molecules. This can lead to the modulation of biological pathways and the exertion of therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (3-nitro-1-propyl-1H-pyrazol-4-yl)carbamate: Similar structure but with a propyl group instead of a hydrogen atom at the 1-position.
tert-Butyl (4-nitro-1H-pyrazol-3-yl)carbamate: Similar structure but with the nitro group at the 4-position instead of the 3-position.
Uniqueness
tert-Butyl (3-nitro-1H-pyrazol-4-yl)carbamate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted applications in various fields .
Biological Activity
Tert-butyl (3-nitro-1H-pyrazol-4-yl)carbamate is a pyrazole derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a nitro group at the 3-position of the pyrazole ring and a tert-butyl carbamate moiety. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.
This compound has the following chemical properties:
- Molecular Formula : C₁₀H₁₄N₄O₃
- Molecular Weight : 228.22 g/mol
- Structure : The compound consists of a pyrazole ring substituted with a nitro group and a tert-butyl carbamate group.
Table 1: Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Tert-butyl (4-nitro-1H-pyrazol-3-yl)carbamate | C₁₀H₁₄N₄O₃ | Nitro group at 4-position |
| Tert-butyl (1-methyl-3-nitro-1H-pyrazol-4-yl)carbamate | C₁₁H₁₆N₄O₃ | Methyl substitution at 1-position |
| Tert-butyl (1-isopropyl-3-nitro-1H-pyrazol-4-yl)carbamate | C₁₂H₁₈N₄O₃ | Isopropyl substitution at 1-position |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to diverse biological effects. The pyrazole ring facilitates hydrogen bonding and other interactions with proteins and enzymes, modulating their activity.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that certain synthesized pyrazole carboxamides displayed notable antifungal activity against various phytopathogenic fungi, suggesting potential applications in agriculture and medicine .
Anti-inflammatory Activity
This compound has been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that related pyrazole derivatives possess good anti-inflammatory activity, indicating that this compound may also exhibit similar effects .
Case Studies
- Antitumor Activity : A study explored the cytotoxic effects of various pyrazoles on breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated that some pyrazoles exhibited significant cytotoxicity, particularly when used in combination with standard chemotherapy agents like doxorubicin .
- Enzyme Inhibition : Interaction studies involving this compound could focus on its binding affinity to enzymes such as cyclooxygenase (COX). Inhibitors targeting COX enzymes have been developed from pyrazole derivatives due to their anti-inflammatory properties .
Comparative Analysis
When compared to other compounds in the pyrazole class, this compound stands out due to its specific arrangement of functional groups. This unique structure may confer distinct chemical reactivity and biological properties compared to other derivatives, making it an interesting subject for further research in medicinal chemistry.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
